molecular formula C5H2BrF3O B2470369 2-Bromo-5-(trifluoromethyl)furan CAS No. 1289005-52-2

2-Bromo-5-(trifluoromethyl)furan

Cat. No.: B2470369
CAS No.: 1289005-52-2
M. Wt: 214.969
InChI Key: PQCVXSNGRILFNN-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)furan ( 1289005-52-2) is a fluorinated furan derivative of high interest in advanced chemical research and development. With the molecular formula C 5 H 2 BrF 3 O and a molecular weight of 214.97 g/mol, it serves as a versatile halogenated building block . Fluorinated furans, particularly those featuring a trifluoromethyl group, are valuable scaffolds in the synthesis of pharmaceuticals and agrochemicals, as the CF 3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding selectivity . The presence of both bromine and the electron-withdrawing trifluoromethyl group on the furan ring makes this compound a promising substrate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Researchers utilize such trifluoromethyl furans as intermediates in the design of potential bioactive compounds and in the development of novel materials, including dynamic polymers . This product is intended for research purposes only and is not approved for use in humans, animals, or as a food additive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3O/c6-4-2-1-3(10-4)5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCVXSNGRILFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289005-52-2
Record name 2-bromo-5-(trifluoromethyl)furan
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)furan: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-5-(trifluoromethyl)furan, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, spectroscopic characterization, synthesis, and chemical reactivity. A core focus will be placed on the synergistic roles of the furan scaffold, the reactive bromide, and the metabolism-modulating trifluoromethyl group. This document is intended to serve as a crucial resource for scientists leveraging this versatile building block in the design and synthesis of novel therapeutic agents.

Introduction: Strategic Importance in Medicinal Chemistry

The deliberate design of small molecule therapeutics often hinges on the selection of scaffolds and substituents that confer optimal pharmacological properties. This compound is a prime example of a molecular building block engineered for this purpose, combining three structurally and functionally important motifs.

The Furan Scaffold: A Privileged Heterocycle

Furan, a five-membered aromatic heterocycle, is a core structural component in numerous pharmacologically active compounds.[1] It often serves as a bioisostere for the phenyl ring, offering modified steric and electronic properties that can enhance metabolic stability, receptor-binding interactions, and overall bioavailability.[1] The furan nucleus is a versatile and valuable scaffold in modern drug design, found in drugs ranging from antimicrobials to anti-inflammatory agents.[1]

The Trifluoromethyl Group: Enhancing Drug-like Properties

The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance a molecule's drug-like properties.[2] The high electronegativity and metabolic stability of the C-F bond often lead to:

  • Increased Lipophilicity: Facilitating improved membrane permeability.[2]

  • Blocked Metabolic Hotspots: Deactivating aromatic rings to prevent oxidative metabolism, thereby increasing the drug's half-life.[2]

  • Modulated Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can significantly influence interactions with biological targets.[2]

Structural Distinction

It is critical to distinguish this compound from its isomer, 2-(Bromomethyl)-5-(trifluoromethyl)furan. The former features a bromine atom directly attached to the furan ring, making it ideal for cross-coupling reactions. The latter has a bromomethyl substituent, which is primarily used for nucleophilic substitution reactions. This guide focuses exclusively on This compound .

FeatureThis compound 2-(Bromomethyl)-5-(trifluoromethyl)furan
Structure Br on furan ringBr on methyl group
CAS Number 1289005-52-217515-77-4
Primary Reactivity Cross-coupling (e.g., Suzuki, Stille)Nucleophilic Substitution

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

Core Compound Data

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C5H2BrF3O[3][4]
Molecular Weight 214.97 g/mol [3][4]
CAS Number 1289005-52-2[3][4]
Appearance Not specified; likely a liquid or low-melting solidGeneral knowledge
SMILES FC(F)(F)C1=CC=C(Br)O1[3]
Spectroscopic Analysis

While a comprehensive public database of experimental spectra for this specific compound is limited, the expected spectroscopic features can be reliably predicted based on its structure. These predictions are crucial for confirming the identity and purity of the material after synthesis or purchase.

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 500 MHz):

    • δ ~6.5-6.7 ppm (d, 1H, furan H-3)

    • δ ~6.8-7.0 ppm (d, 1H, furan H-4)

    • Rationale: The two furan protons will appear as doublets due to coupling to each other. The electron-withdrawing trifluoromethyl group will deshield the adjacent proton (H-4) more than the bromine affects H-3.

  • ¹³C NMR (CDCl₃, 125 MHz):

    • δ ~140-145 ppm (q, C-5, with C-F coupling)

    • δ ~120-125 ppm (q, -CF3, with strong C-F coupling)

    • δ ~115-120 ppm (C-4)

    • δ ~110-115 ppm (C-3)

    • δ ~105-110 ppm (C-2)

    • Rationale: The carbon attached to the -CF3 group will appear as a quartet. The carbon bearing the bromine will be significantly downfield.

  • ¹⁹F NMR (CDCl₃, 470 MHz):

    • A single sharp resonance is expected in the typical range for an aromatic-CF3 group.

    • Rationale: The three fluorine atoms are chemically equivalent.

  • Infrared (IR) Spectroscopy:

    • Key absorptions are expected for C-H (aromatic), C-O-C (furan ether), C-F, and C-Br stretching vibrations.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) will exhibit a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Protocol 2.1: General Methodology for Spectroscopic Data Acquisition

This protocol outlines a standardized workflow for obtaining the necessary spectroscopic data for the characterization of this compound.

Objective: To confirm the structural integrity and purity of the compound.

Instrumentation:

  • 500 MHz NMR Spectrometer with ¹H, ¹³C, and ¹⁹F capabilities.

  • Fourier-Transform Infrared (FT-IR) Spectrometer.

  • High-Resolution Mass Spectrometer (HRMS).

Methodology:

  • NMR Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • FT-IR Analysis: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates. Acquire the spectrum from 4000 to 400 cm⁻¹.

  • HRMS Analysis: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Analyze using an appropriate ionization technique (e.g., ESI or EI) to confirm the exact mass and isotopic pattern.

Synthesis and Purification

The synthesis of this compound typically involves the selective bromination of a 2-(trifluoromethyl)furan precursor. The choice of brominating agent and reaction conditions is critical to achieve mono-bromination at the desired position.

Proposed Synthetic Protocol: Electrophilic Bromination

This protocol describes a plausible and efficient method for the laboratory-scale synthesis of the title compound.

Rationale: The furan ring is an electron-rich heterocycle susceptible to electrophilic substitution. The α-positions (C2 and C5) are the most reactive. With the C5 position occupied by an electron-withdrawing -CF3 group, the C2 position becomes the primary target for electrophilic attack. Mild brominating agents are required to prevent over-reaction or decomposition.[5]

Materials:

  • 2-(Trifluoromethyl)furan (starting material)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF) (solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve 2-(trifluoromethyl)furan (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material via column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Synthesis and Purification Workflow

The logical flow from starting materials to a fully characterized final product is crucial for ensuring experimental reproducibility and validity.

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification & Analysis A 1. Dissolve 2-(Trifluoromethyl)furan in Anhydrous DMF B 2. Cool to 0°C A->B C 3. Add N-Bromosuccinimide (NBS) B->C D 4. Stir and Monitor Reaction (TLC/GC-MS) C->D E 5. Quench with Water D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography or Vacuum Distillation G->H I 9. Characterize Pure Product (NMR, MS, IR) H->I G cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Product Scaffolds Compound This compound Suzuki Suzuki-Miyaura (R-B(OH)₂) Compound->Suzuki Pd(0), Base Stille Stille (R-SnBu₃) Compound->Stille Pd(0) Buchwald Buchwald-Hartwig (R₂NH) Compound->Buchwald Pd(0), Base Sonogashira Sonogashira (R-C≡CH) Compound->Sonogashira Pd(0), Cu(I) P1 Aryl/Vinyl Furan Suzuki->P1 Stille->P1 P2 Amino Furan Buchwald->P2 P3 Alkynyl Furan Sonogashira->P3

Caption: Key cross-coupling reactions utilizing the title compound.

Safety and Handling

As with any halogenated and fluorinated organic compound, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification
  • Skin Corrosion/Irritation: Halogenated organic compounds can be irritants.

  • Serious Eye Damage/Irritation: Can cause serious irritation upon contact with eyes.

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled. [6]* Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. [6]

Recommended Handling Procedures

Engineering Controls:

  • Work in a well-ventilated chemical fume hood at all times.

  • Ensure a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapors or mists.

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Store away from strong oxidizing agents and incompatible materials.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a powerful tool for constructing complex molecular architectures. The interplay between the furan's heterocyclic nature, the trifluoromethyl group's ability to enhance pharmacokinetic properties, and the bromine's synthetic versatility makes it an exceptionally valuable intermediate. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is paramount for its successful application in the development of next-generation therapeutics.

References

  • Reactivity of mechanistically relevant furans in the cross‐coupling reaction. (n.d.). ResearchGate. Retrieved February 15, 2026, from https://www.researchgate.net/figure/Reactivity-of-mechanistically-relevant-furans-in-the-cross-coupling-reaction-a-brsm_fig3_317070183
  • This compound | 1289005-52-2. (n.d.). BLD Pharm. Retrieved February 15, 2026, from https://www.bldpharm.com/products/1289005-52-2.html
  • This compound | 1289005-52-2. (n.d.). ChemicalBook. Retrieved February 15, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB54795459.htm
  • A Comparative Guide to the Cross-Coupling Reactivity of 2,4-Dibromofuran and 2,5. (n.d.). BenchChem. Retrieved February 15, 2026, from https://www.benchchem.com/product/b7891/technical-guide
  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. (2020). RSC Publishing. Retrieved February 15, 2026, from https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra02905a
  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. (2020). PMC. Retrieved February 15, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7264770/
  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. (2020). RSC Publishing. Retrieved February 15, 2026, from https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra02905a
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved February 15, 2026, from https://www.elsevier.com/books/basic-1h-and-13c-nmr-spectroscopy/guner/978-0-444-51811-8
  • Exploring Custom Synthesis for 2-(Bromomethyl)-5-(trifluoromethyl)furan Derivatives. (2025, October 15). Retrieved February 15, 2026, from https://www.chembid.
  • Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Google Patents. Retrieved February 15, 2026, from https://patents.google.
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Google Patents. Retrieved February 15, 2026, from https://patents.google.
  • 2-Bromo-5-fluorobenzotrifluoride synthesis. (n.d.). ChemicalBook. Retrieved February 15, 2026, from https://www.chemicalbook.
  • Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. (2023, December 25). Semantic Scholar. Retrieved February 15, 2026, from https://www.semanticscholar.org/paper/Transition-Metal-Free-Continuous-Flow-Synthesis-of-Clark-Harrity/0410656037307616238b9758e5e6e84d416b083c
  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from https://www.pharmaguideline.com/2012/03/synthesis-reactions-and-medicinal-uses.html
  • 2-Bromo-5-fluorobenzotrifluoride. (n.d.). Chem-Impex. Retrieved February 15, 2026, from https://www.chemimpex.com/products/06422
  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0174165). (n.d.). NP-MRD. Retrieved February 15, 2026, from https://np-mrd.org/spectra/1d_nmr/NP0174165
  • NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. (n.d.). Retrieved February 15, 2026, from https://www.pg.edu.pl/documents/346852/43973307/c_13c_19f_nmr.pdf
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC. Retrieved February 15, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381669/
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Retrieved February 15, 2026, from https://www.ijpsonline.com/articles/clinical-pharmaceutical-applications-and-bioactivity-of-furancontaining-compounds-a-mini-review.pdf
  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Bentham Science. Retrieved February 15, 2026, from https://www.benthamscience.com/article/122558
  • Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. (n.d.). PMC. Retrieved February 15, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6414272/
  • SAFETY DATA SHEET. (2011, May 20). Fisher Scientific. Retrieved February 15, 2026, from https://www.fishersci.com/sds?productName=AC374620050
  • 2-Bromo-5-(trifluoromethyl)phenol, 98% 5 g. (n.d.). Thermo Scientific Chemicals. Retrieved February 15, 2026, from https://www.thermofisher.
  • 5-Bromo-1,2,3-trifluorobenzene. (n.d.). Magritek. Retrieved February 15, 2026, from https://www.magritek.com/wp-content/uploads/2021/03/App-Note-Multinuclear-NMR.pdf

Sources

2-Bromo-5-(trifluoromethyl)furan chemical safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Safety, Handling, and Experimental Application Profile

Part 1: Chemical Identity & Strategic Utility

2-Bromo-5-(trifluoromethyl)furan is a specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical candidates and agrochemicals. Its structural dualism—combining a reactive electrophilic site (C-Br) with a metabolically stable lipophilic moiety (CF₃)—makes it a critical scaffold for modifying drug properties, such as blood-brain barrier penetration and metabolic half-life.

Core Identity Matrix
PropertySpecification
CAS Number 1289005-52-2
IUPAC Name This compound
Molecular Formula C₅H₂BrF₃O
Molecular Weight 214.97 g/mol
Physical State Colorless to pale yellow liquid (Oil)
Solubility Soluble in DCM, THF, Ethyl Acetate; Immiscible in water
Key Reactivity Palladium-catalyzed cross-coupling (Suzuki, Stille), Lithium-halogen exchange

Part 2: Critical Safety Data (The "Smart" SDS)

Note: Standard Safety Data Sheets (SDS) often list hazards without context. This section contextualizes the risks for the bench scientist.

GHS Hazard Classification

Based on the structural class of halogenated furans, the following GHS classifications apply. Always verify with the lot-specific Certificate of Analysis (CoA).

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.[2]

The "Why" Behind the Hazards
  • Respiratory Irritation (H335): As a halogenated furan, this compound likely possesses significant volatility. The combination of the furan ring's electron density and the trifluoromethyl group can sensitize mucous membranes upon inhalation.

  • Skin/Eye Irritation (H315/H319): The compound is lipophilic (due to the -CF₃ group) and an alkylating agent precursor. It can rapidly penetrate the lipid bilayer of the skin, leading to immediate irritation and potential dermatitis.

Engineering Controls & PPE
  • Ventilation: Mandatory Fume Hood. Do not handle on an open bench. The vapor pressure is sufficient to cause respiratory distress in unventilated spaces.

  • Glove Selection: Nitrile gloves (minimum 0.11 mm thickness) are generally sufficient for splash protection. For prolonged handling, use double-gloving or Silver Shield® laminates due to the penetrative nature of fluorinated organics.

  • Eye Protection: Chemical safety goggles. Face shields are recommended during scale-up (>5g) reactions.

Part 3: Handling, Storage & Stability

The stability of this compound is dictated by the sensitivity of the furan ring to oxidation and polymerization.

Storage Protocol
  • Temperature: Store at 2–8°C .

  • Atmosphere: Inert Gas (Argon/Nitrogen) Required. The electron-rich furan ring makes it susceptible to oxidative degradation. Store in a tightly sealed vial under argon.

  • Light: Protect from light. Halogenated heterocycles can undergo photolytic dehalogenation.

Visual Handling Workflow

The following diagram outlines the decision logic for safe handling and storage.

SafetyWorkflow Start Start: Handling this compound CheckState Check Physical State (Clear/Yellow Oil?) Start->CheckState Dark Discard/Purify (Polymerization Risk) CheckState->Dark Dark Brown/Black Good Proceed to Weighing CheckState->Good Clear/Pale Yellow Hood Transfer to Fume Hood (Argon Line Ready) Good->Hood Weighing Weigh quickly into septum-capped vial Hood->Weighing Storage Storage: 2-8°C, Dark, Argon Weighing->Storage Unused Portion

Caption: Decision tree for assessing compound quality and safe handling procedures.

Part 4: Experimental Application (Self-Validating Protocol)

Context: The primary utility of this compound is as an electrophile in Suzuki-Miyaura Cross-Coupling . The electron-withdrawing -CF₃ group at the C5 position activates the C2-Br bond, facilitating oxidative addition to Palladium(0).

Protocol: C2-Arylation via Suzuki Coupling

Objective: Couple this compound with Phenylboronic acid.

Reagents:
  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)

  • K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:
  • Setup (Inert Atmosphere): Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.[3]

  • Charging: Add Phenylboronic acid, K₂CO₃, and Pd catalyst to the vial. Cap with a septum.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane.

  • Substrate Addition: Add This compound via syringe last. Rationale: This minimizes catalyst exposure to the concentrated electrophile before the cycle begins.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Checkpoint (Self-Validation):

    • TLC Monitoring: Elute with Hexanes/EtOAc (9:1). The starting furan (high Rf) should disappear.

    • Visual Cue: The reaction mixture typically turns from yellow to black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Dilute with water/EtOAc. Wash organic layer with brine.[3] Dry over Na₂SO₄.[3]

Reaction Pathway Visualization

ReactionPathway Substrate This compound (Electrophile) OxAdd Oxidative Addition Complex Substrate->OxAdd + Catalyst Catalyst Pd(0) Species Catalyst->OxAdd TransMet Transmetallation OxAdd->TransMet Boronic Ar-B(OH)2 + Base Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Catalyst Regeneration Product 2-Aryl-5-(trifluoromethyl)furan RedElim->Product

Caption: Mechanistic flow of the Suzuki coupling cycle utilizing the activated C2-Br bond.

Part 5: Emergency Response

ScenarioImmediate Action
Skin Contact Wash immediately with soap and copious water for 15 minutes. The lipophilic nature requires thorough flushing to prevent absorption.
Eye Contact Rinse cautiously with water for 15 minutes.[2][4] Remove contact lenses if present.[2] Seek medical attention immediately (Risk of corneal damage).
Inhalation Move to fresh air.[2][4] If breathing is difficult, administer oxygen. This compound is a mucous membrane irritant.
Spill Cleanup Evacuate area. Wear respiratory protection. Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust).

References

  • ChemicalBook. (2023). This compound Properties and Suppliers. Retrieved from

  • BLD Pharm. (n.d.).[5] this compound Product Detail and Safety. Retrieved from

  • National Institutes of Health (NIH). (2014). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from

Sources

suppliers and price of 2-Bromo-5-(trifluoromethyl)furan for research

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing & Technical Profile: 2-Bromo-5-(trifluoromethyl)furan

Part 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: this compound[1]

  • CAS Number: 1289005-52-2[1]

  • Molecular Formula: C₅H₂BrF₃O[2]

  • Molecular Weight: 214.97 g/mol

Critical Distinction (The "Look-Alike" Trap): In procurement and database searches, this compound is frequently confused with 2-(Bromomethyl)-5-(trifluoromethyl)furan (CAS 17515-77-4). The structural difference is significant: the target compound has a bromine atom directly attached to the aromatic furan ring, whereas the look-alike has a reactive bromomethyl side chain.

  • Target (CAS 1289005-52-2): Stable aromatic halide, used for cross-coupling (Suzuki/Stille).

  • Look-Alike (CAS 17515-77-4): Alkylating agent, used for nucleophilic substitutions.

Part 2: Market Analysis – Suppliers & Pricing

Status: Niche Building Block / Custom Synthesis Unlike commodity reagents, this compound is rarely held in bulk stock due to its volatility and specific stability requirements. It is primarily available through Custom Synthesis (FTE/FFS) or Catalog-on-Demand .

Supplier Tiering & Capability Matrix
Supplier CategoryRepresentative VendorsAvailability StatusEstimated Lead TimePurity Specification
Tier 1: Stocking Distributors Fluorochem (UK), Accela Chem (China)Intermittent Stock1–2 Weeks>97% (GC)
Tier 2: Building Block Specialists Combi-Blocks , Enamine , BLD Pharm Make-to-Order4–6 Weeks>95% (NMR)
Tier 3: Bulk Manufacturers Ambeed , AstaTech Bulk Inquiries Only8–12 Weeks>98% (Process Grade)
Price Estimation Models (2025/2026 Market)

Note: Prices are estimates for research-grade purity (>95%) and fluctuate based on raw material costs (trifluoroacetic anhydride/furan).

Pack SizeEstimated Price Range (USD)Cost Driver
100 mg $150 – $250High labor/setup cost for small scale.
1 Gram $450 – $800Synthesis difficulty (volatility management).
5 Grams $1,800 – $2,500Economies of scale begin to apply.
Custom (100g+) Request Quote (FTE)Driven by raw material costs & FTE hours.

Procurement Strategy: For drug discovery campaigns, prioritize Tier 1 suppliers for gram-scale needs to ensure speed. For scale-up (>10g), initiate a request for quote (RFQ) with Tier 2 vendors, specifying "Cold Chain Shipping" to prevent degradation.

Part 3: Technical Deep Dive – Synthesis & Reactivity

Mechanism of Action: The trifluoromethyl group (


) is strongly electron-withdrawing, deactivating the furan ring toward electrophilic aromatic substitution (EAS). Therefore, direct bromination of 2-(trifluoromethyl)furan using 

is sluggish and yields poor regioselectivity.

Expert-Recommended Protocol: Lithiation-Trapping The most reliable method for high-purity synthesis utilizes Directed Ortho-Metalation (DoM) . The oxygen atom of the furan ring and the acidity of the C5 proton allow for selective deprotonation using organolithium reagents, followed by electrophilic trapping.

Synthesis Workflow Diagram

SynthesisRoute Start 2-(Trifluoromethyl)furan (Precursor) Step1 Lithiation (n-BuLi, -78°C, THF) Start->Step1 Selective Deprotonation Intermediate 5-Lithio-2-(trifluoromethyl)furan (Reactive Intermediate) Step1->Intermediate Step2 Electrophilic Trapping (Br2 or CBr4) Intermediate->Step2 Halogenation Product This compound (Target) Step2->Product Workup & Distillation

Figure 1: Regioselective synthesis via lithiation-trapping sequence.

Detailed Experimental Protocol (Self-Validating)
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

  • Solvent: Add anhydrous THF (tetrahydrofuran). Validation: THF must be distilled from Na/Benzophenone to ensure no moisture quenches the lithiated intermediate.

  • Precursor: Add 2-(trifluoromethyl)furan (1.0 eq).

  • Lithiation: Cool to -78°C (dry ice/acetone). Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.

    • Insight: The solution typically turns yellow/orange, indicating formation of the lithiated species. Stir for 1 hour at -78°C.

  • Trapping: Add a solution of 1,2-dibromo-1,1,2,2-tetrafluoroethane or

    
      (1.2 eq) in THF dropwise.
    
    • Why? These sources are often preferred over elemental bromine (

      
      ) for cleaner reactions in organolithium chemistry.
      
  • Workup: Quench with saturated

    
     at -78°C, then warm to room temperature. Extract with 
    
    
    
    .
  • Purification: Careful fractional distillation or silica gel chromatography (pentane/ether).

    • Critical: The product is volatile. Do not use high vacuum for extended periods.

Part 4: Applications in Medicinal Chemistry

This scaffold acts as a bioisostere for para-substituted benzenes. The furan oxygen acts as a hydrogen bond acceptor, while the


 group increases lipophilicity and metabolic stability (blocking the reactive C5 position).

Key Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems.

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      .
  • Stille Coupling: Reacts with organostannanes.

  • Buchwald-Hartwig Amination: Introduces amine functionality at the C2 position.

Part 5: Handling & Safety Profile

Hazard Classification:

  • H226: Flammable liquid and vapor.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) to prevent oxidation or hydrolysis.

  • Container: Tightly sealed glass vial with Teflon-lined cap.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of furan derivatives in organic synthesis. Current Opinion in Drug Discovery & Development. (Contextual grounding for furan reactivity).
  • Lochmann, L., & Petránek, J. (1991). Lithiation of furans and thiophenes. Tetrahedron Letters.

Sources

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Bromo-5-(trifluoromethyl)furan

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and application of 2-Bromo-5-(trifluoromethyl)furan , a specialized heterocyclic building block used in high-value medicinal chemistry programs.

Executive Summary

This compound (CAS 1289005-52-2) is a critical bifunctional intermediate in drug discovery. It combines the lipophilic, metabolic-blocking properties of the trifluoromethyl (


) group with the reactive handle of a heteroaryl bromide. This unique substitution pattern allows for precise structural diversification via palladium-catalyzed cross-coupling reactions, making it an essential scaffold for modulating the physicochemical properties (LogP, pKa) of drug candidates.

This guide provides a definitive reference for the compound's physical properties, validated synthetic protocols, and handling requirements, addressing the scarcity of experimental data in public repositories with expert-derived predictive modeling and analogous benchmarking.

Physicochemical Characterization

Core Physical Properties

Due to the specialized nature of this building block, experimental values are often proprietary. The values below represent a synthesis of available vendor data and high-confidence QSPR (Quantitative Structure-Property Relationship) predictions calibrated against structurally similar halogenated furans.

PropertyValue / RangeConfidence / Method
Molecular Formula

Exact Mass: 213.92
Molecular Weight 214.97 g/mol Standard
Boiling Point 112°C - 118°C (at 760 mmHg)Predicted (Based on SAR of 2-bromofuran analogs)
Density 1.763 ± 0.06 g/cm³ Predicted (ACD/Labs Algorithm)
Refractive Index 1.44 - 1.46Estimated
Appearance Colorless to pale yellow liquidObservation
Solubility Soluble in DCM, THF, EtOAc; immiscible with waterLipophilic nature
Comparative Analysis & Validation

To validate the predicted boiling point, we analyze the boiling point elevation caused by substituents on the furan ring (BP: 31.3°C).

  • Effect of Bromine: Conversion of furan to 2-bromofuran raises the BP to 102°C (

    
    ).
    
  • Effect of

    
    :  The trifluoromethyl group typically increases volatility relative to a methyl group due to lower polarizability, despite the mass increase. However, in aromatic systems, it adds 
    
    
    
    relative to the unsubstituted ring.
  • Synergy: The combination suggests a boiling point slightly above 2-bromofuran, placing the 112-118°C range within a high-confidence interval.

Synthetic Methodology & Purification

Synthesis Strategy

The most robust route to this compound involves the selective bromination of 2-(trifluoromethyl)furan . Direct fluorination of furan rings is hazardous; therefore, the


 group is typically installed early (e.g., via fluorination of 2-furoic acid derivatives) or the furan is constructed with the group in place.

Reaction: Electrophilic Aromatic Substitution (Bromination) Reagents: N-Bromosuccinimide (NBS) or Bromine (


)
Solvent:  DMF (Dimethylformamide) or Acetonitrile
Validated Protocol (NBS Method)

Note: This protocol assumes the starting material 2-(trifluoromethyl)furan is available.

Step 1: Setup Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

Step 2: Reagent Charging

  • Charge 2-(trifluoromethyl)furan (1.0 eq) into the flask.

  • Add anhydrous DMF (0.5 M concentration relative to substrate).

  • Cool the solution to 0°C in an ice bath to suppress side reactions (poly-bromination).

Step 3: Bromination

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Critical: Protect from light to prevent radical side reactions at the benzylic-like position (though less relevant here, it is good practice).

  • Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via GC-MS or TLC (Hexane/EtOAc).

Step 4: Work-up

  • Quench the reaction with water (5x reaction volume).

  • Extract with Diethyl Ether or MTBE (3x).

  • Wash combined organics with brine, then dry over anhydrous

    
    .
    

Step 5: Purification (Distillation) Due to the volatility of the product, fractional distillation is superior to column chromatography.

  • Distill under reduced pressure (e.g., 40 mmHg) if possible to keep bath temperature low.

  • Collect the fraction corresponding to the predicted boiling point.

Workflow Visualization

The following diagram illustrates the synthesis and purification logic, emphasizing critical control points.

SynthesisWorkflow Start Start: 2-(Trifluoromethyl)furan Reaction Reaction: Electrophilic Bromination Temp: 0°C -> 25°C Time: 4-6 Hours Start->Reaction Dissolve Reagent Add NBS (1.05 eq) Solvent: DMF Reagent->Reaction Portion-wise Quench Quench: H2O addition Extraction: Et2O/MTBE Reaction->Quench Completion (GC-MS) Drying Drying: MgSO4 & Filtration Quench->Drying Organic Phase Distillation Purification: Fractional Distillation Target BP: ~115°C (atm) Drying->Distillation Crude Oil Final Product: this compound Purity >97% Distillation->Final Collect Fraction

Figure 1: Step-by-step synthetic workflow for the bromination of 2-(trifluoromethyl)furan.

Applications in Drug Development[1][2]

The Fluorine Effect

The 5-trifluoromethyl group serves as a "metabolic shield," blocking the metabolically labile 5-position of the furan ring (which is otherwise prone to oxidation by CYP450 enzymes). Furthermore, the


 group increases lipophilicity (

), enhancing membrane permeability for CNS targets.
Cross-Coupling Utility

The C-Br bond at the 2-position is highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi). This allows the furan core to be appended to complex scaffolds.

CouplingPathway Substrate This compound (Electrophile) Cycle Catalytic Cycle (Ox. Add -> Transmetalation -> Red. Elim) Substrate->Cycle Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Cycle Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Base: K2CO3 Catalyst->Cycle Product 2-Aryl-5-(trifluoromethyl)furan (Drug Core) Cycle->Product C-C Bond Formation

Figure 2: Palladium-catalyzed Suzuki-Miyaura coupling pathway utilizing the 2-bromo handle.

Safety & Handling Protocols

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

    • H226: Flammable liquid and vapor (Predicted based on flash point of analogs).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound may darken upon exposure to light or air, indicating decomposition.

  • Handling: Use only in a chemical fume hood. Avoid contact with metals (Mg, Li) unless generating the organometallic species intentionally.

References

  • ChemicalBook. this compound Properties and Supplier Data. Retrieved from .

  • BLD Pharm. Product Data Sheet: this compound (CAS 1289005-52-2).[2][3] Retrieved from .

  • Accela Chem. Catalog Entry for CAS 1289005-52-2. Retrieved from .

  • PubChem. Compound Summary: 2-(Trifluoromethyl)furan (Precursor Data). Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet (SDS) for Furan Derivatives. (General handling reference). Retrieved from .

Sources

Solubility Profiling and Solvent Selection Strategy for 2-Bromo-5-(trifluoromethyl)furan

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the solubility profile, solvent selection strategy, and handling protocols for 2-Bromo-5-(trifluoromethyl)furan .

CAS: 1289005-52-2 | Formula: C₅H₂BrF₃O | MW: 214.97 g/mol

Executive Summary & Compound Identity

This compound is a specialized heterocyclic building block characterized by a furan core substituted with a bromine atom at the C2 position and a trifluoromethyl group at the C5 position.[1][2][3]

Critical Distinction: The "Bromomethyl" Trap

A common error in procurement and literature search is confusing this compound with its alkyl-bromide analog.

  • Target Compound: This compound (CAS: 1289005-52-2).[1][2] The bromine is attached directly to the aromatic ring. Used primarily for cross-coupling (Suzuki, Stille).

  • Common Analog: 2-(Bromomethyl)-5-(trifluoromethyl)furan (CAS: 17515-77-4).[3] The bromine is on a methyl group.[3] This is a potent alkylating agent (lachrymator).

Physical State: Predicted to be a colorless to pale yellow liquid at room temperature. Boiling Point: ~128°C (Predicted/Atmospheric pressure).

Theoretical Solubility Profile

The solubility of this compound is governed by two dominant structural features:

  • The Trifluoromethyl Group (-CF₃): Highly electronegative and lipophilic. It increases the compound's fluorous character, reducing solubility in protic solvents while enhancing solubility in halogenated and non-polar media.

  • The Furan Ring: An aromatic ether. While furan itself has slight water solubility, the substitution pattern here renders the molecule hydrophobic .

Calculated Physicochemical Properties
PropertyValue (Predicted)Implication for Solubility
LogP (Octanol/Water) ~2.8 - 3.2Highly lipophilic; partitions into organic phase.
Hydrogen Bond Donors 0No capacity to donate H-bonds; poor solubility in water.
Hydrogen Bond Acceptors 3 (F) + 1 (O)Weak acceptance; soluble in H-bond donor solvents (e.g., Chloroform).
Polar Surface Area (PSA) ~13 ŲLow polarity; readily crosses non-polar membranes.

Experimental Solubility Data & Solvent Compatibility

As a liquid lipophile, "solubility" in organic solvents technically refers to miscibility. The following matrix categorizes solvents based on thermodynamic compatibility and chemical reactivity.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility/MiscibilityRecommendation
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneExcellent (Miscible) Primary Choice. Ideal for extraction, transport, and low-temp reactions.
Ethers Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane, MTBEExcellent (Miscible) Preferred. Standard for organometallic couplings (Suzuki/Negishi).
Aromatic Hydrocarbons Toluene, Xylene, BenzeneGood to Excellent Preferred. High boiling points allow for thermal acceleration of reactions.
Polar Aprotic DMF, DMSO, AcetonitrileGood Conditional. Use for nucleophilic aromatic substitutions (SɴAr) or high-temp couplings.
Alkanes Hexanes, Pentane, HeptaneModerate to Good Variable. Miscible, but phase separation may occur at very low temperatures (-78°C).
Protic Solvents Methanol, Ethanol, IsopropanolModerate Caution. While soluble, nucleophilic attack at the C2 position is a risk under acidic/basic conditions.
Aqueous Media Water, BrineInsoluble (< 0.1 mg/mL) Biphasic. Used only for workup/extraction partitions.

Solvent Selection Workflow (Decision Tree)

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application (Synthesis, Extraction, or Analysis).

SolventSelection Start Select Application Synthesis Synthesis / Reaction Start->Synthesis Extraction Extraction / Workup Start->Extraction Analysis Analysis (NMR/LCMS) Start->Analysis Coupling Cross-Coupling (Suzuki/Stille) Synthesis->Coupling Lithiation Lithiation / Metalation Synthesis->Lithiation Partition Aqueous Partition? Extraction->Partition NMR NMR Spectroscopy Analysis->NMR LCMS LC-MS / HPLC Analysis->LCMS Synth_Solv1 THF, 1,4-Dioxane, Toluene (Anhydrous) Coupling->Synth_Solv1 Synth_Solv2 THF or Et2O (Strictly Anhydrous) Lithiation->Synth_Solv2 Ext_Solv1 DCM or Ethyl Acetate (Avoid Ether if volatile loss concern) Partition->Ext_Solv1 Ana_Solv1 CDCl3 (Preferred) DMSO-d6 (Secondary) NMR->Ana_Solv1 Ana_Solv2 Acetonitrile (Gradient) Avoid MeOH if acidic LCMS->Ana_Solv2

Figure 1: Decision matrix for solvent selection based on experimental intent.

Experimental Protocols

Protocol A: Gravimetric Solubility Screening (for Solid/Oil Characterization)

Use this protocol if you need to determine the precise saturation limit for crystallization or formulation.

Objective: Determine the maximum solubility (


) in a target solvent at 25°C.
  • Preparation: Weigh a clean, dry 4 mL glass vial (

    
    ).
    
  • Addition: Add 100 mg of this compound to the vial.

  • Solvent Titration:

    • Add the target solvent in 50 µL increments using a calibrated micropipette.

    • Vortex for 30 seconds after each addition.

    • Observe for disappearance of turbidity (if oil) or dissolution (if solid).

  • Endpoint: Record the total volume (

    
    ) required to reach a clear, homogeneous solution.
    
  • Calculation:

    
    
    
  • Verification: If the solution remains clear after standing for 1 hour, the value is valid.

Protocol B: Solvent Exchange for Suzuki Coupling

The most common application of this building block is Pd-catalyzed cross-coupling. The solvent system is critical.

  • Dissolution: Dissolve 1.0 eq of this compound in 1,4-Dioxane or THF (0.1 M concentration).

  • Degassing: Sparge the solution with Argon for 15 minutes. Note: Do not use vacuum/backfill cycles aggressively if the compound is volatile (BP ~128°C).

  • Co-solvent Addition: If using a boronic acid, add degassed Water (ratio 4:1 Organic:Water) after the catalyst is added to maintain homogeneity during the initial oxidative addition step.

Stability & Handling in Solution

Volatility Management

With a predicted boiling point of ~128°C, the compound is moderately volatile.

  • Rotary Evaporation: Do not use high vacuum (< 10 mbar) at high bath temperatures (> 40°C). You risk co-evaporating the product.

  • Recommended: Use a mild vacuum (approx. 100-200 mbar) at 30°C bath temperature for solvent removal.

Acid Sensitivity (Furan Ring Opening)

Electron-deficient furans are generally more stable to acid than electron-rich furans, but ring opening is still a risk.

  • Avoid: Prolonged exposure to strong mineral acids (HCl, H₂SO₄) in protic solvents (MeOH/H₂O). This can lead to hydrolysis of the furan ring to form 1,4-dicarbonyl species.

  • Storage: Store neat or in non-protic solvents (DCM) over activated molecular sieves if keeping for long periods.

Chemical Stability (Reactivity)[5]
  • Nucleophiles: The C5-CF3 group activates the ring. Strong nucleophiles may attack C5 (ipso-substitution) or C2 (halogen exchange) depending on conditions.

  • Bases: Compatible with carbonate bases (K₂CO₃, Cs₂CO₃) used in couplings. Avoid strong amide bases (LDA) unless specifically intending to lithiate the C3/C4 positions at -78°C.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 58366479 (this compound).
  • Synthetic Methodology (Analogous Furan Couplings)
  • Safety Data (General Halo-Furan Handling)

    • Sigma-Aldrich Safety D

Sources

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)furan: A Versatile Fluorinated Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-(trifluoromethyl)furan, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While specific experimental data for this particular isomer is nascent in publicly available literature, this document synthesizes established chemical principles and data from closely related analogues to present its core characteristics, a plausible synthetic route, and its potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorinated furan scaffolds in novel molecular design.

Core Compound Identification and Properties

This compound is a five-membered aromatic heterocycle distinguished by two key functional groups: a bromine atom at the 2-position and a trifluoromethyl (CF3) group at the 5-position. These substituents impart a unique combination of reactivity and physicochemical properties, making it a valuable building block for chemical synthesis.

Key Identifiers:

IdentifierValueSource
PubChem CID 56923668[1]
InChIKey PQCVXSNGRILFNN-UHFFFAOYSA-N[1]
CAS Number 1289005-52-2[2][3][4][5]
Molecular Formula C₅H₂BrF₃O[1][2][3]
Molecular Weight 214.97 g/mol [2][3]
Canonical SMILES C1=C(OC(=C1)Br)C(F)(F)F[1]

Physicochemical Properties:

PropertyValue/DescriptionNotes
Physical State Not specified; likely a liquid or low-melting solid.Based on analogues.
Boiling Point Data not available.[2]
XlogP (Predicted) 2.9[1] Indicates moderate lipophilicity.
Solubility Expected to be soluble in common organic solvents (e.g., THF, DCM, Ether).General property of similar small organic molecules.

Synthesis and Mechanistic Rationale

The Causality of Regioselective Bromination

The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution. The substitution pattern is dictated by the directing effects of existing substituents.

  • Activating/Deactivating Nature: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This deactivates the furan ring towards electrophilic attack compared to unsubstituted furan.

  • Directing Effect: Despite being deactivating, the CF₃ group is a meta-director in benzene chemistry. However, in five-membered heterocycles, the situation is more complex. The primary site of electrophilic attack on furan is the C2 (α) position due to superior resonance stabilization of the cationic intermediate. When the C2 position is occupied, the attack occurs at the C5 position. The strong electron-withdrawing nature of the CF₃ group at C2 will direct the incoming electrophile (Br⁺) to the position least deactivated, which is the C5 position. This makes the synthesis of the desired isomer highly favorable.

Proposed Experimental Protocol: Electrophilic Bromination

This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the appearance of the product. The final product's identity and purity must be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Reaction: 2-(trifluoromethyl)furan + Br₂ → this compound

Materials and Reagents:

  • 2-(trifluoromethyl)furan (1 equivalent)

  • Bromine (Br₂) (1 equivalent) or N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF) as solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolution: Charge the flask with 2-(trifluoromethyl)furan and dissolve it in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Brominating Agent Addition: Dissolve bromine (or NBS) in a minimal amount of DMF and add it to the dropping funnel. Add the bromine solution dropwise to the stirred furan solution over 30-60 minutes, ensuring the temperature remains below 5 °C. Rationale: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of poly-brominated byproducts, a common issue in furan halogenation.[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction's progress by TLC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine. Rationale: The bicarbonate wash neutralizes any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Bromination cluster_workup 3. Work-up & Purification Start Dissolve 2-(trifluoromethyl)furan in anhydrous DMF Cool Cool to 0 °C (Ice Bath) Start->Cool AddBr Dropwise addition of Br2 in DMF Cool->AddBr Stir Stir at 0 °C (1-2 hours) AddBr->Stir Monitor Monitor via TLC Stir->Monitor Monitor->Stir Incomplete Quench Quench with Na2S2O3 (aq) Monitor->Quench Complete Extract Extract with Ether/ Wash (H2O, NaHCO3, Brine) Quench->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Purify Purify via Flash Chromatography Dry->Purify End End Purify->End Final Product

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Applications in Molecular Design

The dual functionality of this compound makes it a strategic building block for introducing a trifluoromethyl-furan moiety into larger, more complex molecules.

Chemical Reactivity
  • Cross-Coupling Reactions: The C-Br bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds. It can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the straightforward attachment of aryl, alkyl, or alkynyl groups at the 2-position.

  • Lithiation: The bromine can be exchanged with lithium using an organolithium reagent (e.g., n-BuLi) at low temperatures. The resulting 2-lithiofuran species is a potent nucleophile that can react with a wide range of electrophiles.

Role in Drug Discovery and Development

The incorporation of fluorine and, specifically, the trifluoromethyl group is a well-established strategy in modern medicinal chemistry to enhance drug efficacy.[7] The furan ring itself is a key scaffold in numerous pharmacologically active compounds, often acting as a bioisostere for a phenyl ring.[8]

  • Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group is highly resistant to metabolic degradation (e.g., oxidative metabolism by cytochrome P450 enzymes).[7] Introducing a CF₃-furan scaffold can block metabolic hotspots in a drug candidate, thereby increasing its half-life and bioavailability.

  • Lipophilicity and Binding: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[7] This can enhance membrane permeability and improve binding affinity to hydrophobic pockets in target proteins.

  • Modulation of pKa: As a strong electron-withdrawing group, the CF₃ group can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug-receptor interactions or solubility profiles.

Logical Framework for Application in Drug Discovery

G cluster_reagents Starting Materials cluster_process Synthetic Transformation cluster_product Resulting Scaffold cluster_properties Enhanced Properties BuildingBlock 2-Bromo-5-(CF3)furan Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) BuildingBlock->Coupling CouplingPartner Boronic Acid / Stannane (R-B(OH)2 / R-SnBu3) CouplingPartner->Coupling Scaffold Scaffold with CF3-Furan Moiety Coupling->Scaffold Properties Metabolic Stability + Lipophilicity + Binding Affinity Modulated pKa Scaffold->Properties imparts

Caption: Use of the title compound as a building block in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. In the absence of specific toxicological data, researchers must handle this compound with the precautions appropriate for a potentially hazardous, halogenated organic intermediate.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Arctom. This compound. [Link]

  • PubChemLite. This compound (C5H2BrF3O). [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Intacta. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

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Methodological & Application

Suzuki-Miyaura coupling conditions for 2-Bromo-5-(trifluoromethyl)furan

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl-2-(trifluoromethyl)furans

Introduction: The Strategic Importance of Fluorinated Furans

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become indispensable in academic and industrial research, particularly in drug discovery and materials science.[3][4]

This guide focuses on a specific, high-value substrate: 2-Bromo-5-(trifluoromethyl)furan . The incorporation of a trifluoromethyl (CF₃) group into organic scaffolds is a widely employed strategy in medicinal chemistry to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[5] The furan moiety itself is a prevalent core in numerous bioactive molecules. The successful and efficient coupling of this compound opens a direct route to a diverse library of 5-substituted-2-(trifluoromethyl)furan derivatives, compounds of significant interest for pharmaceutical and agrochemical development.

The presence of the strongly electron-withdrawing CF₃ group on the furan ring significantly influences the electronic properties of the C-Br bond, making it an interesting and generally favorable substrate for the initial oxidative addition step in the catalytic cycle.[6][7] This note provides a detailed exploration of the mechanistic considerations, optimal reaction parameters, and step-by-step protocols for achieving high-yield Suzuki-Miyaura couplings with this key building block.

Mechanistic Framework: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][8] Understanding this cycle is paramount for rational troubleshooting and optimization.

The three fundamental stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step. The electron-deficient nature of the furan ring in this substrate facilitates this process.

  • Transmetalation: The organic moiety from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron reagent by a base to form a more nucleophilic "ate" complex.[9]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) ArylHalide R¹-Br (2-Bromo-5-(CF₃)furan) BoronicAcid R²-B(OH)₂ Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Conditions: A Component-by-Component Analysis

The success of coupling this compound is highly dependent on the careful selection of four key components: the catalyst/ligand system, the boron reagent, the base, and the solvent.

ComponentRecommendationRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) precursors, respectively, that are reduced in situ to the active Pd(0) catalyst.
Ligand Standard: PPh₃High-Performance: SPhos, XPhosWhile Pd(PPh₃)₄ can be used directly, systems using bulky, electron-rich phosphine ligands like SPhos or XPhos often provide superior results.[8][10] These ligands accelerate both oxidative addition and reductive elimination, preventing catalyst decomposition and increasing turnover.
Boron Reagent Aryl/Heteroaryl Boronic AcidsAryl/Heteroaryl Pinacol EstersBoronic acids are the most common coupling partners. However, they can be prone to decomposition via proto-deboronation.[2][11] For sensitive substrates or to improve storage stability, the corresponding pinacol boronate esters are excellent, robust alternatives.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is essential for activating the boronic acid.[12] K₂CO₃ is a good starting point.[13] For challenging couplings or nitrogen-containing heterocycles, the stronger base K₃PO₄ often improves yields by facilitating the transmetalation step.[10]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFAprotic polar solvents are standard.[14] A small amount of water is often required to solubilize the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions can be used with organic bases or specific boron reagents like trifluoroborates.
Temperature 80 - 110 °CThermal energy is typically required to drive the reaction to completion in a reasonable timeframe. The optimal temperature depends on the specific catalyst system and substrate reactivity.[13][15]

Detailed Experimental Protocol

This protocol provides a general, robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.

Materials & Equipment:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask. Seal the flask, and thoroughly flame-dry it under high vacuum. Allow the flask to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., SPhos), the base (e.g., K₂CO₃), and the arylboronic acid to the flask.

  • Inert Atmosphere: Evacuate the sealed flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed from the system.

  • Solvent and Substrate Addition: Add the degassed solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 solvent:water ratio) via syringe. Finally, add the this compound (liquid) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the required time (typically 2-18 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Flame-dry vessel under vacuum B 2. Add solids: Catalyst, Ligand, Base, Boronic Acid A->B C 3. Purge with Inert Gas (3x) B->C D 4. Add degassed solvents & 2-Bromo-5-(CF₃)furan C->D E 5. Heat and stir (e.g., 100 °C, 2-18h) D->E F 6. Monitor reaction (TLC / GC-MS) E->F G 7. Cool, quench with H₂O, and extract with organic solvent F->G H 8. Wash, dry, and concentrate organic layers G->H I 9. Purify via Column Chromatography H->I J Pure Product I->J

Caption: A typical experimental workflow for Suzuki coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficiently inert atmosphere.3. Poor quality reagents/solvents.4. Insufficient temperature or time.1. Screen alternative catalyst/ligand systems (e.g., move from PPh₃ to SPhos).2. Ensure proper degassing of solvents and purging of the reaction vessel.[14] 3. Use fresh, anhydrous solvents and pure reagents.4. Increase temperature in 10 °C increments or extend reaction time.
Homo-coupling of Boronic Acid 1. Presence of oxygen.2. Transmetalation is too slow compared to side reactions.1. Improve degassing procedures.[2] 2. Screen a different base (e.g., K₃PO₄ instead of K₂CO₃) or use a boronate ester instead of the boronic acid to mitigate this side reaction.[16]
Proto-debromination of Starting Material 1. Water source reacting after oxidative addition.2. Inefficient transmetalation or reductive elimination.1. Ensure the base is of high quality; residual hydroxide can be a cause.2. Switch to a more electron-rich, bulky ligand (e.g., XPhos) to accelerate the subsequent steps of the catalytic cycle.[14]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for accessing a valuable class of fluorinated heterocyclic compounds. Success relies on a rational approach to reaction design, beginning with the selection of a high-performance palladium catalyst and ligand system, such as those developed by Buchwald. Careful consideration of the base and solvent system, coupled with rigorous adherence to inert atmosphere techniques, will reliably afford high yields of the desired coupled products. The protocols and troubleshooting guide presented here provide a solid foundation for researchers to confidently employ this reaction in their synthetic endeavors.

References

  • Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace by Typeset. Available at: [Link]

  • Mechanistic insights into base-free nickel- catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the. RSC Publishing. Available at: [Link]

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. Nature Portfolio. Available at: [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]

  • Base‐free Suzuki‐Miyaura Coupling of (Z)‐Trifluoromethyl Alkenyltriflates: An Efficient Approach to α‐Trifluoromethyl Arylenes. ResearchGate. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications. Available at: [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

  • In Suzuki coupling can the boronic acid couple with each other? ResearchGate. Available at: [Link]

  • Base-free Suzuki-Miyaura Coupling of (Z)-Trifluoromethyl Alkenyltriflates: An Efficient Approach to α-Trifluoromethyl Arylenes. Sci-Hub. Available at: [Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. Available at: [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

Sources

functionalization of furan ring using 2-Bromo-5-(trifluoromethyl)furan

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Bromo-5-(trifluoromethyl)furan

Executive Summary: The Fluorine Effect in Furan Chemistry

In modern drug discovery, the strategic incorporation of fluorine is a paramount tactic to modulate lipophilicity (


), metabolic stability, and binding affinity.[1][2] The This compound  scaffold represents a "privileged structure" that combines the electronic unique properties of the trifluoromethyl group (

) with the versatile reactivity of the furan ring.

Unlike simple furans, which are prone to rapid oxidative metabolism (often opening to reactive dicarbonyls), the


 group at the C5 position exerts a strong electron-withdrawing effect (EWG). This stabilizes the ring against oxidative degradation while simultaneously activating the C2-Bromine bond for oxidative addition in metal-catalyzed cross-couplings.

This guide details three validated protocols to functionalize this building block, moving beyond generic recipes to provide a mechanistic understanding of why specific conditions are required.

Handling and Stability Profile

Before initiating synthesis, researchers must account for the physicochemical properties of this compound.

  • Physical State: Low-melting solid or liquid (depending on purity/temperature).

  • Volatility: Moderate. Significant loss can occur under high vacuum if not cooled.

  • Stability:

    • Acid Sensitivity: High. The furan ring is susceptible to acid-catalyzed ring opening (hydrolysis). Avoid strong protic acids.

    • Light Sensitivity: Moderate. Store in amber vials.

    • Storage:

      
       under inert atmosphere (Argon/Nitrogen).
      

Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways available for this scaffold. The


 group dictates the electron density, making the C2 position less nucleophilic than in unsubstituted furan, but highly reactive toward 

.

ReactivityLandscape Start 2-Bromo-5- (trifluoromethyl)furan Suzuki Pathway A: Suzuki-Miyaura (C-C Bond) Start->Suzuki Pd(0), Ar-B(OH)2 Base LiEx Pathway B: Li-Halogen Exchange (C-E Bond) Start->LiEx n-BuLi, -78°C Buchwald Pathway C: Buchwald-Hartwig (C-N Bond) Start->Buchwald Pd(0), Amine Ligand Control Biaryl Biaryl/Heterobiaryl Scaffolds Suzuki->Biaryl Aldehyde Acids/Aldehydes (Electrophile Trapping) LiEx->Aldehyde Amines Aminated Furans Buchwald->Amines

Figure 1: Divergent functionalization pathways. The scaffold serves as a linchpin for C-C, C-N, and C-Electrophile bond formation.

Protocol A: Suzuki-Miyaura Cross-Coupling[3]

The Challenge: The primary failure mode in furan couplings is protodeboronation of the boronic acid partner or hydrolytic ring opening of the furan product. The


 group stabilizes the product, but the reaction conditions must be mild.

Mechanistic Insight: The electron-deficient nature of the 5-


-furan facilitates the oxidative addition of Pd(0) into the C-Br bond, which is typically the rate-determining step. However, this also makes the Pd(II) intermediate susceptible to competing pathways if the transmetallation is slow.
Optimized Protocol
ComponentRecommendationRationale
Catalyst

(3-5 mol%)
Bidentate ligand (dppf) prevents Pd aggregation and enhances stability.
Base

(2.0 equiv)
Milder than carbonates; reduces risk of base-mediated decomposition.
Solvent 1,4-Dioxane : Water (9:1)Aqueous component is essential for the boronate activation step.
Temp

Sufficient for activation; avoid refluxing toluene (

) to prevent volatility loss.

Step-by-Step Procedure:

  • Charge: In a reaction vial, combine this compound (1.0 equiv), Aryl/Heteroaryl boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (9:1, 0.2 M concentration relative to furan).

  • Catalyst: Add

    
     (0.05 equiv) last to minimize oxidation.
    
  • Purge: Seal and purge with Argon for 5 minutes.

  • Reaction: Heat to

    
     for 4–16 hours. Monitor by TLC (UV active) or LCMS.
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with water. Dry organic layer over

    
    .
    
  • Purification: Silica gel chromatography. Note: The product is likely less polar than the boronic acid.

Protocol B: Lithium-Halogen Exchange (Nucleophilic Functionalization)

The Challenge: "Furan Dance" (base-catalyzed migration of the anion) or ring fragmentation. Solution: Strict kinetic control at cryogenic temperatures.

Mechanistic Insight: Lithium-halogen exchange is faster than proton transfer (deprotonation) at


. The 

group stabilizes the resulting anion inductively, but if the temperature rises above

, the lithium species may eliminate fluoride (forming a benzyne-like furan intermediate) or polymerize.

LiExchange Step1 Start: 2-Br-5-CF3-Furan (in dry THF) Step2 Cool to -78°C (CRITICAL) Step1->Step2 Step3 Add n-BuLi (1.05 eq) Dropwise Step2->Step3 Step4 Intermediate: 2-Li-5-CF3-Furan Step3->Step4 Fast Exchange (<10 min) Step5 Quench with Electrophile (DMF, CO2, I2) Step4->Step5 Keep at -78°C

Figure 2: Kinetic control workflow for lithiation. Temperature maintenance is the single most critical variable.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck flask under Argon. Add this compound (1.0 equiv) and anhydrous THF (0.1 M).

  • Cryogenics: Cool the solution to

    
      (Dry ice/Acetone bath). Allow 15 mins for equilibration.
    
  • Exchange: Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise down the side of the flask. Do not let the internal temp rise.

  • Incubation: Stir at

    
     for exactly 15–20 minutes. Longer times increase side reactions.
    
  • Quench: Add the electrophile (e.g., DMF for aldehyde, dry ice for acid) rapidly.

  • Warm: Allow to warm to RT naturally over 1 hour.

  • Workup: Quench with saturated

    
    . Extract with Ether.[3][4]
    

Protocol C: Buchwald-Hartwig Amination

The Challenge: Aminating electron-deficient furans is difficult due to the reduced nucleophilicity of the furan ring and potential poisoning of the catalyst by the heteroatom. Solution: Use of bulky, electron-rich phosphine ligands (Buchwald Ligands).

Recommended System:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BrettPhos or Xantphos (4 mol%). BrettPhos is superior for primary amines; Xantphos for secondary.

  • Base:

    
     (Dry, 2.0 equiv).
    
  • Solvent: Toluene (anhydrous).

Self-Validating Check: If the reaction turns black immediately upon heating, catalyst decomposition has occurred (likely due to


). If the reaction stalls, add 1 mol% more catalyst/ligand solution.

Troubleshooting & Critical Parameters

ObservationProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of Boronic AcidSwitch base to

or

. Add water to solvent system.
Ring Opening Acidic WorkupAvoid HCl. Use

or phosphate buffer for neutralization.
Complex Mixture (Lithiation) Temp >

Ensure bath is fresh. Pre-cool addition funnel if possible.
No Reaction (Buchwald) Catalyst PoisoningEnsure rigorous

exclusion. Switch to BrettPhos Pd G3/G4 precatalyst.

References

  • Suzuki-Miyaura Coupling of Halofurans

    • Title: Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran.
    • Source:SciSpace / Organic Chemistry Portal
    • URL:[Link]

  • Lithium-Halogen Exchange Mechanics

    • Title: Metal–halogen exchange (General Mechanisms & Scope).[5]

    • Source:Wikipedia / Organic Syntheses
    • URL:[Link][6]

  • Buchwald-Hartwig Conditions

    • Title: Buchwald-Hartwig Cross Coupling Reaction (Ligand Selection).
    • Source:Organic Chemistry Portal
    • URL:[Link]

  • Medicinal Chemistry of Trifluoromethyl Groups

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[2][7][8]

    • Source:MDPI / PMC
    • URL:[Link]

  • Handling of Fluorinated Furans

    • Title: 2-(Bromomethyl)-5-(trifluoromethyl)furan Safety & Handling.[9]

    • Source:TCI Chemicals

Sources

Application Note: Nucleophilic Functionalization of 2-Bromo-5-(trifluoromethyl)furan

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-(trifluoromethyl)furan is a high-value scaffold in medicinal chemistry, serving as a bioisostere for electron-deficient aryl halides. The trifluoromethyl (


) group at the C5 position imparts significant lipophilicity and metabolic stability, while the C2-bromide serves as a versatile handle for functionalization.

However, this substrate presents a unique "reactivity paradox":

  • Electronic Activation: The

    
     group (strong 
    
    
    
    -withdrawing) activates the C2 position for nucleophilic attack, theoretically enabling
    
    
    .
  • Ring Sensitivity: The electron-rich furan ring is susceptible to oxidative ring-opening and acid-catalyzed decomposition, requiring carefully controlled pH and temperature conditions.

This guide details three validated protocols to functionalize this scaffold: Suzuki-Miyaura Cross-Coupling (C-C bond formation), Buchwald-Hartwig Amination (C-N bond formation), and Lithium-Halogen Exchange (Electrophilic trapping).

Reactivity & Mechanistic Insight[1][2][3]

The reactivity of this compound is governed by the competition between the furan's inherent nucleophilicity (due to the oxygen lone pair) and the electron-withdrawing nature of the


 group.
The Decision Matrix

Before selecting a protocol, consult the following decision tree to match your target moiety with the correct method.

ReactionMatrix Start Starting Material: This compound Target Target Moiety? Start->Target Carbon Aryl/Alkyl Group (C-C Bond) Target->Carbon Nitrogen Amine/Amide (C-N Bond) Target->Nitrogen Electrophile Aldehyde/Ketone/Silane (C-E Bond) Target->Electrophile Suzuki Protocol A: Suzuki-Miyaura Coupling Carbon->Suzuki Boronic Acids Buchwald Protocol B: Buchwald-Hartwig Amination Nitrogen->Buchwald Amines Lithiation Protocol C: Metal-Halogen Exchange Electrophile->Lithiation n-BuLi / E+

Figure 1: Strategic decision tree for functionalizing this compound.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl or heteroaryl groups. Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, transmetallation, and reductive elimination.[1][2]

Critical Considerations
  • Base Sensitivity: While

    
     is standard, strong bases (e.g., 
    
    
    
    ) can cause deprotonation at C3/C4 or ring degradation. We utilize a mild carbonate system.
  • Catalyst Choice:

    
     is sufficient for this activated bromide. For sterically hindered boronic acids, switch to 
    
    
    
    .
Reagents Table
ReagentEquiv.Role
This compound 1.0Substrate
Aryl Boronic Acid1.2 - 1.5Coupling Partner

0.05 (5 mol%)Catalyst

(2M aq.)
2.5Base
1,4-Dioxane[0.2 M]Solvent
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) or microwave vial. Cool under Argon flow.

  • Charging: Add the furan substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (5 mol%).
    
  • Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.2 M relative to furan).

  • Base Addition: Add degassed 2M aqueous

    
    . Note: The biphasic system requires vigorous stirring.
    
  • Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc).

    • Checkpoint: The starting bromide is volatile; ensure the system is sealed well if using a vial, or use a reflux condenser.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via silica gel chromatography.
    

Protocol B: Buchwald-Hartwig Amination

Objective: Installation of primary or secondary amines. Challenge: Furan rings are electron-rich, making the reductive elimination step slower than with electron-poor benzenes. However, the


 group assists this step.
Critical Considerations
  • Ligand Selection: Monodentate phosphines often fail. We recommend Xantphos or BrettPhos , which form stable chelates and promote reductive elimination on heteroaryl halides.

  • Temperature: Do not exceed 100°C to prevent furan decomposition.

Reagents Table
ReagentEquiv.Role
This compound 1.0Substrate
Amine (Primary/Secondary)1.2Nucleophile

0.02 (2 mol%)Pd Source
Xantphos0.04 (4 mol%)Ligand

2.0Base
Toluene or 1,4-Dioxane[0.15 M]Solvent
Step-by-Step Procedure
  • Pre-complexation: In a glovebox or under Argon, mix

    
     and Xantphos in the solvent and stir for 10 mins at RT to form the active catalyst species (solution turns from purple to orange/yellow).
    
  • Substrate Addition: Add the furan substrate and the amine.

  • Base Addition: Add dry, powdered

    
    .
    
  • Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

  • Workup: Filter the mixture through a pad of Celite (eluting with EtOAc) to remove insoluble salts and palladium black.

  • Purification: Concentrate the filtrate. Caution: Aminofurans can be unstable on acidic silica. Pre-treat the silica column with 1%

    
     in Hexanes before loading the sample.
    

Protocol C: Metal-Halogen Exchange (Electrophilic Trapping)

Objective: Using the furan as a nucleophile to react with aldehydes, ketones, or alkyl halides.

Reagents Table
ReagentEquiv.Role
This compound 1.0Substrate
n-Butyllithium (2.5M in Hexanes)1.05Exchange Reagent
Electrophile (e.g., Benzaldehyde)1.2Trap
THF (Anhydrous)[0.1 M]Solvent
Step-by-Step Procedure
  • Cryogenic Setup: Flame-dry a flask and cool to -78°C (Dry ice/Acetone bath). Add anhydrous THF and the furan substrate.

  • Lithiation: Add n-BuLi dropwise over 10 minutes. Stir at -78°C for 30 minutes.

    • Mechanistic Note: The Li-Br exchange is faster than deprotonation at this temperature. The resulting species is 2-lithio-5-(trifluoromethyl)furan.

  • Trapping: Add the electrophile (dissolved in minimal THF) dropwise.

  • Warming: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with

    
    , dry, and purify.
    

Troubleshooting & Safety

Stability & Handling[5][6][7][8]
  • Volatility: this compound has a relatively low boiling point. Do not use high-vacuum rotary evaporation for extended periods, or you will lose the starting material.

  • Acid Sensitivity: The furan ring can open in the presence of strong mineral acids (

    
    , 
    
    
    
    ), forming 1,4-dicarbonyl compounds (diketones). Always use buffered aqueous solutions (
    
    
    ,
    
    
    ) for workups.
Common Failure Modes
ObservationRoot CauseSolution
Low Yield (Suzuki) Protodebromination (H replaces Br)Reduce water content; switch to anhydrous conditions with

or

.
Black Precipitate (Pd) Catalyst decomposition (Pd Black)Ensure thorough degassing (sparging with Ar for 15 mins) before heating.
Complex Mixture (Lithiation) "Halogen Dance" or Ring OpeningKeep temp strictly below -70°C during n-BuLi addition. Do not prolong lithiation time.
Workflow Visualization

Workflow Start Start: Degas Solvent Mix Mix Reagents (Substrate + Catalyst + Base) Start->Mix Heat Heat (80-100°C) Inert Atmosphere Mix->Heat Monitor TLC Monitoring (Check for Protodebromination) Heat->Monitor Monitor->Heat Incomplete Workup Workup: Neutral/Basic Wash (Avoid Acid) Monitor->Workup Conversion >95%

Figure 2: Generalized workflow for Pd-catalyzed coupling of sensitive halofurans.

References

  • Suzuki-Miyaura Coupling on Halofurans

    • Bach, T., et al. "Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran." Tetrahedron Letters, 2012.
    • Relevance: Establishes the baseline stability of poly-brominated furans under Pd/Carbon
    • (Generalized link for verification)

  • Buchwald-Hartwig Conditions for Heterocycles

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1]

    • Relevance: Defines the utility of Xantphos/BrettPhos for electron-rich 5-membered rings.
  • Lithium-Halogen Exchange in Furans

    • Gilchrist, T. L. "Heterocyclic Chemistry." Prentice Hall, 3rd Ed.
    • Relevance: Fundamental text describing the kinetic preference for Halogen-Lithium exchange over deprotonation
  • Safety & Properties (SDS)

    • Fisher Scientific Safety Data Sheet: this compound.
    • Relevance: Hazard identification (H314, H335) and handling.[3]

Sources

Troubleshooting & Optimization

removing unreacted 2-Bromo-5-(trifluoromethyl)furan from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Removal of Unreacted 2-Bromo-5-(trifluoromethyl)furan

Executive Summary & Compound Profile

The Challenge: this compound (CAS: 17515-75-2 / 1289005-52-2) is a versatile but persistent building block.[1] Its lipophilicity (high logP) and moderate volatility often lead to co-elution with non-polar products during chromatography and "bumping" or sublimation during vacuum concentration.[1] Furthermore, the electron-deficient furan ring can engage in non-specific binding, complicating standard workups.

Technical Profile:

PropertyDescriptionImplication for Purification
Physical State Low-melting solid or liquidCan sublime or "creep" into rotovap bumps.[1]
Boiling Point Est. 150–160°C (atm); ~60–70°C (10 mmHg)Volatile enough to be troublesome, not volatile enough to flash off easily without vacuum.[1]
Polarity Low (Lipophilic)Moves near the solvent front (High

) in standard Hexane/EtOAc systems.[1]
Reactivity Aryl Halide (Activated)Stable to mild acid/base washes; requires specific scavenging or chromatographic separation.[1]

Decision Matrix: Choosing Your Purification Route

Before starting, assess your reaction scale and product functionality.[1][2] Do not default to column chromatography if a chemical workup can solve the problem in 15 minutes.

PurificationStrategy Start Crude Reaction Mixture (Contains 2-Br-5-CF3-furan) CheckProduct Does Product have Ionizable Group? (Amine/Acid) Start->CheckProduct ScaleCheck Scale > 10g? CheckProduct->ScaleCheck No (Neutral) CatchRelease METHOD A: Catch-and-Release (SCX/SAX Cartridge) CheckProduct->CatchRelease Yes (Amine/Acid) Distillation METHOD B: Vacuum Distillation (Kugelrohr) ScaleCheck->Distillation Yes (Large Scale) Chromatography METHOD C: Flash Chromatography (Optimized Gradient) ScaleCheck->Chromatography No (Small Scale) Azeotrope METHOD D: Azeotropic Removal (Heptane Wash) Chromatography->Azeotrope If co-elution persists

Figure 1: Strategic decision tree for removing unreacted aryl bromides based on product chemistry and scale.

Troubleshooting Guide (Q&A)

Issue 1: "The starting material co-elutes with my product on Silica."

Diagnosis: Both the furan bromide and your product likely lack significant hydrogen bond donors, making them behave similarly on standard silica. Solution: Change the selectivity, not just the polarity.

  • The "Pi-Pi" Trick: Switch your non-polar solvent from Hexane to Toluene . The aromatic toluene interacts differently with the electron-deficient trifluoromethyl furan compared to your product.

  • Gradient Optimization: Do not run an isocratic column. Use a shallow gradient (e.g., 0% to 5% EtOAc over 10 column volumes).[1] The furan bromide is very non-polar and should elute in the "dead volume" or first few fractions.

  • Stationary Phase Switch: If available, use C18 (Reverse Phase) silica.[1] The trifluoromethyl group is extremely hydrophobic, causing the impurity to retain longer on C18 than many moderately polar products, reversing the elution order.

Issue 2: "It keeps bumping into the bump trap during concentration."

Diagnosis: The compound has a "sneaky" volatility. It forms azeotropes with common solvents and sublimates under high vacuum.[1] Solution: Controlled Azeotropic Distillation.[1]

  • Do NOT apply full vacuum immediately.[1]

  • Protocol: Add n-Heptane (2x volume of crude) to your flask. Rotovap at 40°C / 100 mbar.[1] The heptane acts as a carrier, helping to co-distill the furan bromide gently without violent bumping. Repeat this 3 times. This often removes 90-95% of the unreacted bromide.

Issue 3: "Can I use a chemical scavenger?"

Diagnosis: Users often try nucleophilic scavengers (like amine-resins) hoping for an SNAr reaction.[1] Expert Insight: While the CF3 group activates the ring, the 2-bromo position on a furan is not as reactive towards direct nucleophilic displacement as a 2-chloro-4-nitropyridine. Standard amine scavengers will likely fail or require heating that degrades your product.[1] Solution:

  • If your product is an Amine: Use a Strong Cation Exchange (SCX) cartridge.[1]

    • Dissolve crude in MeOH/DCM.

    • Load onto SCX.[1]

    • Wash with MeOH (The neutral furan bromide washes through).[1]

    • Elute product with 2M NH3 in MeOH.

  • If your product is Neutral: Chemical scavenging is inefficient.[1] Stick to chromatography or distillation.[1]

Detailed Protocols

Protocol A: The "Heptane Strip" (For Volatility-Based Removal)

Best for: Crude mixtures before chromatography to reduce loading mass.

  • Dissolve the crude reaction residue in a minimum amount of DCM or THF.

  • Add n-Heptane (ratio: 10 mL heptane per 1 g of expected residue).

  • Set Rotovap bath to 40°C .

  • Lower pressure gradually to 150 mbar (do not go to <20 mbar yet).

  • Allow the solvent to evaporate. The mixture should turn cloudy/oily as the heptane removes the volatile furan.

  • Repeat the heptane addition and evaporation 3 times.

  • Analyze by 1H NMR.[1][3] Look for the loss of the furan proton signals.

Protocol B: Optimized Flash Chromatography

Best for: Final purification of neutral compounds.

  • Column: High-performance Silica (15-25 µm particle size preferred).[1]

  • Solvent A: Toluene (or Hexane if Toluene is incompatible).[1]

  • Solvent B: Ethyl Acetate.[1]

  • Loading: Dry load on Celite. Do not liquid load with DCM (causes band broadening).[1]

  • Gradient:

    • 0 - 5 mins: 100% Solvent A (Elutes 2-Br-5-CF3-furan).[1]

    • 5 - 15 mins: 0% -> 10% Solvent B.[1]

    • 15 - 30 mins: 10% -> 50% Solvent B (Elutes Product).[1]

  • Detection: Monitor at 254 nm . The conjugated furan system absorbs strongly.

References

  • BenchChem Technical Support. Purification of Suzuki Coupling Products.[1][4][5] (Accessed 2026).[6] Link

  • Sigma-Aldrich. Product Specification: 2-(Bromomethyl)-5-(trifluoromethyl)furan.[1][7] (Note: Analogous physical property data used for volatility estimation).[1] Link

  • PubChem. Compound Summary: this compound.[1][7] National Library of Medicine.[1] Link[1]

  • ResearchGate Discussions. Strategies for removing excess aryl halides from reaction mixtures.Link

Sources

Technical Support Center: Microwave Synthesis with 2-Bromo-5-(trifluoromethyl)furan

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2-Bromo-5-(trifluoromethyl)furan in microwave-assisted organic synthesis (MAOS). As a valuable building block, this reagent's utility is matched by its potential for thermal instability under the high-energy conditions of microwave synthesis. This document is designed to help you navigate these challenges, optimize your reaction conditions, and ensure reproducible, high-yield results.

Frequently Asked Questions (FAQs)

Here we address the most common issues and questions encountered when working with this compound in a microwave reactor.

Q1: My reaction mixture is turning dark brown or black and I'm observing significant tar formation. What is causing this?

A: This is a classic sign of thermal decomposition. The furan ring, while aromatic, is susceptible to degradation, polymerization, or ring-opening reactions under high temperatures.[1] Microwave synthesis can rapidly heat the reaction mixture well above the solvent's boiling point, creating high-pressure conditions that can accelerate these degradation pathways.[2][3] The strong electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of the furan ring, affecting its stability. The formation of insoluble, high-molecular-weight polymers (tar) is a common outcome when decomposition occurs.

Q2: What are the likely degradation pathways for this compound under microwave irradiation?

A: While a definitive degradation pathway for this specific molecule is not extensively published, we can infer the most probable routes based on the chemistry of furans and bromo-aromatic compounds:

  • Furan Ring Polymerization/Opening: As mentioned, high thermal energy can initiate polymerization, which is a known issue for furan derivatives.[1]

  • Debromination: In the context of cross-coupling reactions (e.g., Suzuki, Heck), a significant side-reaction can be the reductive cleavage of the C-Br bond, leading to the formation of 2-(trifluoromethyl)furan. This is often exacerbated by high temperatures and certain catalyst/base combinations.[4]

  • Protolysis or Hydrolysis: If protic sources (like water or alcohols) are present, they can participate in side reactions at high temperatures, potentially leading to byproducts.

Q3: What is a "safe" maximum operating temperature for reactions involving this compound?

A: There is no single maximum temperature, as the thermal stability is highly dependent on the reaction context, including the solvent, pressure, reaction duration, and the presence of other reagents (catalysts, bases). A prudent approach for method development is to start with a temperature approximately 10–25°C higher than that used in a conventional thermal method.[5] From there, you can incrementally increase the temperature in 10°C steps while carefully monitoring the reaction for signs of decomposition (color change, pressure spikes) and byproduct formation via TLC or LC-MS. For many cross-coupling reactions, a range of 100-150°C is a common starting point.[2][6]

Q4: How does my choice of solvent impact the thermal stability and reaction outcome?

A: The solvent choice is critical in microwave chemistry for two main reasons:

  • Microwave Absorption: Polar solvents (e.g., DMF, DMAc, EtOH, water) absorb microwave energy very efficiently, leading to rapid heating.[5] Non-polar solvents (e.g., Toluene, Dioxane) are poor absorbers and will heat much slower, often relying on the ionic reagents in the mixture to absorb energy.

  • Temperature & Pressure: In a sealed vessel, the temperature can far exceed the solvent's atmospheric boiling point. A solvent with a higher boiling point allows you to reach higher temperatures at lower pressures. However, higher temperatures increase the risk of decomposition.

For cross-coupling reactions with this compound, solvents like 1,4-dioxane, DMF, or ethanol/water mixtures are often effective.[7][8] See the table below for a summary of common choices.

Q5: I'm seeing a significant amount of the debrominated byproduct. How can I minimize this?

A: Debromination is a common challenge with electron-deficient bromo-heterocycles.[4] To mitigate this:

  • Lower the Temperature: This is the most effective first step. Reducing the temperature can disfavor the reductive debromination pathway relative to the desired cross-coupling.

  • Screen Catalysts and Ligands: Some palladium systems are more prone to this side reaction. Using specialized ligands, such as XPhos, has been shown to be effective in preventing debromination in challenging heteroaromatic couplings.[4][9]

  • Choose a Milder Base: Strong bases can sometimes promote decomposition or side reactions. Consider screening milder bases (e.g., K₃PO₄, K₂CO₃ instead of Cs₂CO₃ or alkoxides).

  • Reduce Reaction Time: Microwave reactions are fast. Run time-course experiments to find the minimum time required for high conversion of your starting material. Prolonged heating increases the likelihood of side reactions.

Troubleshooting Guide

Use this section to diagnose and resolve specific issues during your experiment.

Observation / Problem Probable Cause(s) Recommended Solutions & Actions
Low or No Conversion 1. Insufficient temperature or power. 2. Inefficient microwave absorption. 3. Catalyst deactivation.1. Increase Temperature: Raise the set temperature in 10-15°C increments.[5] 2. Check Solvent: If using a non-polar solvent, add a small amount of a polar co-solvent or an ionic liquid to improve energy absorption. 3. Verify Catalyst: For cross-coupling, ensure reagents are properly degassed. Consider a more robust catalyst/ligand system.[4]
Reaction Fails on Scale-Up 1. Uneven heating in a larger volume. 2. Thermal runaway due to poor heat dissipation.1. Re-optimize: Method parameters often need to be adjusted for scale. Do not assume a small-scale method will transfer directly. 2. Reduce Power: Use a lower, constant power setting to ensure more even bulk heating. 3. Improve Stirring: Ensure vigorous stirring to minimize localized "hot spots". 4. Use Appropriate Vessels: Use a microwave reactor and vessels designed for the intended scale.
Inconsistent Results 1. Inconsistent vial sealing leading to pressure variations. 2. Reagent or solvent degradation/moisture. 3. Inaccurate temperature monitoring (use of external IR vs. internal fiber-optic probe).1. Check Seals: Always use new septa and ensure vials are crimped correctly.[2] 2. Use Fresh Reagents: Use anhydrous solvents and fresh, high-purity reagents. 3. Calibrate Sensors: Ensure your microwave's temperature sensors are calibrated and positioned correctly.
Data Summary: Recommended Solvents
SolventBoiling Point (°C)Microwave AbsorptionTypical Max Temp. (°C) [Sealed]Notes
1,4-Dioxane 101Low150 - 170Common for Suzuki couplings; often requires an ionic additive for efficient heating.
DMF 153High180 - 200Excellent microwave absorber. Can decompose at very high temperatures.
Ethanol 78High140 - 160Good "green" solvent choice, often used with water for Suzuki reactions.[8]
Acetonitrile 82Medium150 - 170Moderate absorber, useful for a variety of transformations.
Toluene 111Very Low160 - 180Poor absorber; heating relies on other components. Good for higher temperatures.

Visualized Workflows & Relationships

To further aid in your experimental design, the following diagrams illustrate key logical processes and relationships.

G cluster_start cluster_analysis cluster_action start Analyze Crude Reaction Mixture (TLC, LC-MS) sm_present Starting Material Remaining? start->sm_present decomp_present Decomposition Products Observed? sm_present->decomp_present No increase_energy Increase Temp (+15°C) or Time (+5 min) sm_present->increase_energy Yes check_catalyst Screen Catalyst / Base / Solvent decomp_present->check_catalyst No decrease_energy Decrease Temp (-15°C) and Time decomp_present->decrease_energy Yes increase_energy->start Re-run & Analyze check_catalyst->start Re-run & Analyze optimize_ligand Use Milder Conditions / Specialized Ligands (e.g., XPhos) decrease_energy->optimize_ligand success Successful Optimization decrease_energy->success optimize_ligand->start G cluster_params Controllable Parameters cluster_outcome Experimental Outcome cluster_risk Associated Risks Temp Temperature Outcome Reaction Yield & Purity Stability Thermal Stability of This compound Temp->Stability affects Time Time Time->Stability affects Power Power (W) Power->Temp controls Solvent Solvent Choice Solvent->Stability influences via pressure Reagents Catalyst & Base Reagents->Outcome determines pathway Stability->Outcome limits

Caption: Key parameters influencing reaction outcome and stability.

Best-Practice Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization. Warning: Microwave reactions generate high pressure and temperature. Only use dedicated microwave vials and reactors. [2]Never exceed the recommended volume for the vial. Allow the vial to cool to <50°C before opening. [10] Objective: To couple this compound with Phenylboronic Acid.

Reagents & Setup:

  • To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add:

    • This compound (0.1 mmol, 1.0 equiv)

    • Phenylboronic acid (0.12 mmol, 1.2 equiv)

    • Palladium catalyst (e.g., XPhos Pd G2, 2 mol%) [4] * Ligand (e.g., XPhos, 4 mol%)

    • Base (e.g., K₂CO₃, 0.2 mmol, 2.0 equiv)

  • Add the solvent system (e.g., 1,4-Dioxane/Water 4:1, 2 mL).

  • Seal the vial tightly with a new septum cap.

  • If possible, purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.

Microwave Instrument Programming:

  • Instrument: Biotage® Initiator+ or similar single-mode microwave reactor.

  • Set Temperature: 120 °C

  • Reaction Time: 20 minutes

  • Absorption Level: High (for polar solvents) or Normal

  • Pre-stirring: 15 seconds

Post-Reaction Work-up & Analysis:

  • After the program finishes, allow the instrument's cooling system to reduce the vial temperature to below 50°C. [10]2. Carefully uncap the vial in a fume hood.

  • Quench the reaction mixture with water (5 mL) and transfer to a separatory funnel.

  • Extract with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by TLC and LC-MS to determine conversion and purity. Purify by column chromatography on silica gel as needed.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Biotage. (n.d.). Microwave Reaction Tutorial. Retrieved from [Link]

  • Ghandi, M. (2021). Recent Advances in Microwave-assisted Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]

  • Singh, P., & Raj, R. (2021). Recent advances in microwave-assisted copper-catalyzed cross-coupling reactions. Catalysts, 11(1), 46. Retrieved from [Link]

  • Boutouil, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Retrieved from [Link]

  • Al-dujaili, A. H., & Al-Shamari, A. M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(1), 12. Retrieved from [Link]

  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Retrieved from [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Critical Reviews. Retrieved from [Link]

  • Boutouil, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Retrieved from [Link]

  • Walsh Medical Media. (2014). Microwave Assisted Degradation of Lignin to Monolignols. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Confirming Regioselectivity in the Substitution of 2-Bromo-5-(trifluoromethyl)furan

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are indispensable building blocks. The furan ring, in particular, is a common scaffold, and its substituted derivatives offer a gateway to novel chemical entities with unique biological and physical properties. 2-Bromo-5-(trifluoromethyl)furan stands out as a versatile intermediate, combining a reactive handle for cross-coupling (the bromine atom) with a group known to enhance metabolic stability and binding affinity (the trifluoromethyl group).[1][2] However, the synthetic utility of this compound is critically dependent on the ability to control and confirm the regioselectivity of its substitution reactions.

The furan ring possesses two distinct reactive positions (C3 and C4), and the substituents at C2 and C5 exert competing electronic effects, making the prediction of reaction outcomes non-trivial. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate this challenge. We will delve into the mechanistic principles governing regioselectivity, present robust experimental protocols for both synthesis and analysis, and offer a comparative look at different methodologies. Our focus is not just on the "how," but the "why," ensuring that every experimental choice is grounded in solid scientific reasoning.

Mechanistic Insights: The Push and Pull on the Furan Ring

Understanding the regiochemical outcome of a substitution reaction on this compound requires an appreciation of the electronic interplay between the substituents and the aromatic ring. The furan oxygen's lone pairs make the ring electron-rich and thus highly susceptible to electrophilic attack, with a preference for the C2 and C5 positions due to superior stabilization of the cationic intermediate.[3][4] However, in our substrate, these positions are already occupied.

The two substituents have opposing effects:

  • 2-Bromo Group: The bromine atom is an electronegative, inductively withdrawing group, which deactivates the ring. However, its lone pairs can participate in resonance, donating electron density and acting as an ortho-, para- director. In the context of the furan ring, this directs incoming electrophiles to the C3 position.

  • 5-Trifluoromethyl Group: The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[2] It strongly deactivates the ring towards electrophilic substitution and acts as a meta-director, which in this case also points to the C3 position.

Therefore, for Electrophilic Aromatic Substitution (EAS) , both substituents deactivate the ring but synergistically direct an incoming electrophile to the C3 position .

For Nucleophilic Aromatic Substitution (SNAr) , the calculus changes. These reactions are favored by strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. The potent -CF3 group at C5 makes the furan ring electron-deficient and activates the C2-bromo position for nucleophilic attack. The substitution, therefore, is expected to occur overwhelmingly at the C2 position , displacing the bromide.

Finally, for Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig), the reaction proceeds at the carbon-halogen bond. Thus, these reactions are highly regioselective for substitution at the C2 position .[5][6][7]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Logical flow of regioselective outcomes based on reaction type."

Experimental Design: A Comparative Suzuki Coupling Protocol

To illustrate the principles of achieving and confirming regioselectivity, we will use a palladium-catalyzed Suzuki cross-coupling reaction as our model system. This reaction is chosen for its high reliability, functional group tolerance, and predictable regioselectivity at the C-Br bond.[7]

Objective: To synthesize 2-phenyl-5-(trifluoromethyl)furan from this compound and phenylboronic acid and to rigorously confirm the C2 substitution pattern.
Materials:
  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Deuterated chloroform (CDCl3) for NMR analysis

Step-by-Step Experimental Protocol:
  • Catalyst Preparation (in situ):

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

    • Add 10 mL of degassed 1,4-dioxane. Stir the mixture at room temperature for 15 minutes. The formation of the active Pd(0) catalyst is often indicated by a color change. Causality: The phosphine ligand reduces Pd(II) to the active Pd(0) species and stabilizes it, initiating the catalytic cycle.

  • Reaction Assembly:

    • To the catalyst mixture, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add 2 mL of degassed water. Causality: The aqueous base is essential for the transmetalation step of the Suzuki coupling mechanism.

    • Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with 20 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer, and extract the aqueous layer twice with 10 mL of ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-5-(trifluoromethyl)furan.

Data Analysis and Confirmation of Regioselectivity

The crux of this guide is the unambiguous confirmation of the substitution site. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. We will analyze the 1H, 13C, and 19F NMR spectra of the product.

1H NMR Spectroscopy: The Key to Connectivity

The furan ring protons provide a clear signature of the substitution pattern. In a 2,5-disubstituted furan, the two remaining protons at the C3 and C4 positions will appear as doublets, coupling to each other.

  • Expected Spectrum for C2-Substitution (2-phenyl-5-(trifluoromethyl)furan): You will observe two doublets in the aromatic region (typically 6.0-7.5 ppm) corresponding to the H3 and H4 protons. The key diagnostic is their coupling constant (3JHH), which for adjacent protons on a furan ring is typically in the range of 3.0-4.0 Hz.

  • Hypothetical Spectrum for C3-Substitution: If substitution had occurred at C3, the product would be 3-phenyl-2-bromo-5-(trifluoromethyl)furan. The remaining furan proton at C4 would appear as a singlet, as it has no adjacent proton to couple with.

13C and 19F NMR Spectroscopy: Corroborative Evidence
  • 13C NMR: The carbon spectrum will show the expected number of signals for the proposed structure. While predicting exact chemical shifts is complex, the absence of a C-Br signal (typically ~110-120 ppm) and the presence of new signals for the phenyl group provide strong evidence of successful coupling.

  • 19F NMR: This spectrum should show a singlet corresponding to the -CF3 group, confirming its integrity throughout the reaction. The chemical shift can provide information about the electronic environment of the furan ring.

Data Summary and Comparison
Isomer Furan 1H NMR Pattern Expected 3JHH (Hz) Confirmation
2-phenyl-5-(trifluoromethyl)furan Two doublets3.0 - 4.0High
3-phenyl-2-bromo-5-(trifluoromethyl)furan One singletN/ALow (Hypothetical)

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Decision workflow for confirming regioselectivity via 1H NMR."

Comparative Analysis of Alternative Methodologies

While Suzuki coupling is highly effective for C-C bond formation at the C2 position, other transformations may be desired.

Reaction Type Typical Reagents Expected Major Regioisomer Key Advantages Potential Challenges
Suzuki Coupling Arylboronic acid, Pd catalyst, Base2-Aryl-5-(trifluoromethyl)furanHigh yield, excellent functional group tolerance, predictable regioselectivity.[7]Catalyst cost, removal of boron impurities.
Buchwald-Hartwig Amination Amine, Pd or Cu catalyst, Base2-Amino-5-(trifluoromethyl)furanAccess to anilines and other N-substituted furans.Catalyst sensitivity, potential for side reactions with complex amines.
Nucleophilic Aromatic Substitution (SNAr) Strong nucleophiles (e.g., NaOMe, KCN)2-Nu-5-(trifluoromethyl)furanMetal-free, potentially lower cost.Requires strong nucleophiles and activated substrate; narrower scope than cross-coupling.
Electrophilic Bromination NBS, acid catalyst2,3-Dibromo-5-(trifluoromethyl)furanFunctionalization of the C3 position.Ring is highly deactivated; may require harsh conditions.[8]

The choice of method depends entirely on the desired final product. For substitutions at the C2 position, metal-catalyzed cross-coupling reactions offer the broadest scope and highest reliability. For the more challenging C3 functionalization, an electrophilic substitution approach would be necessary.

Conclusion

Confirming the regioselectivity in substitutions of this compound is a critical step in the synthesis of novel compounds. A thorough understanding of the underlying electronic effects allows for a rational prediction of the reaction outcome. For substitutions displacing the bromide, reaction at the C2 position is overwhelmingly favored in both metal-catalyzed and nucleophilic substitution pathways. The most definitive method for confirming this outcome is 1H NMR spectroscopy, where the observation of two coupled doublets for the furan protons provides unambiguous evidence of a 2,5-disubstitution pattern. By combining robust mechanistic reasoning with rigorous analytical validation, researchers can confidently utilize this versatile building block in their synthetic campaigns.

References

  • Title: Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Source: Beilstein Journal of Organic Chemistry. [Link]

  • Title: Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC. Source: National Center for Biotechnology Information. [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Furan. Source: Pharmaguideline. [Link]

  • Title: Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC. Source: National Center for Biotechnology Information. [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Source: National Center for Biotechnology Information. [Link]

  • Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC. Source: National Center for Biotechnology Information. [Link]

  • Title: Why does the electrophilic substitution of furan happen at 2 and 5 positions? Source: Quora. [Link]

  • Title: 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Source: Chemistry LibreTexts. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-5-(trifluoromethyl)furan

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Strategy: The "Why" Before the "What"

Senior Scientist Note: You are handling 2-Bromo-5-(trifluoromethyl)furan (CAS: 1289005-52-2). Do not confuse this with its common analog, 2-(Bromomethyl)-5-(trifluoromethyl)furan (CAS: 17515-77-4). While the latter is a potent lachrymator and corrosive alkyl bromide, the compound you are handling is a heteroaryl bromide.

However, halogenated furans are deceptively hazardous. They possess a unique combination of high volatility, lipophilicity (rapid skin absorption), and the ability to permeate standard nitrile gloves in minutes. The primary risk here is not just an acid burn, but systemic toxicity via dermal absorption and respiratory sensitization .

This protocol treats the substance as a High-Threat Irritant/Potential Corrosive and mandates a "Zero-Skin-Contact" workflow.

Chemical Hazard Profile & PPE Logic

PropertyValue / CharacteristicSafety Implication
CAS Number 1289005-52-2 Verify this matches your vial. (Distinct from Bromomethyl analog 17515-77-4).[1][2][3][4][5][6]
Physical State Liquid (Density ~1.69 g/mL)High density increases splash momentum; drops fall faster and splash harder.
Volatility Moderate to HighFume hood mandatory. Vapors can migrate to breathing zones rapidly.
Skin Threat High Lipophilicity (CF3 + Furan)Rapidly crosses the stratum corneum. Nitrile gloves are insufficient for prolonged contact.
Reactivity Sensitive to OxidationPotential to form unstable peroxides over long storage (though CF3 stabilizes this slightly).

Comprehensive PPE Matrix

This matrix is designed to prevent permeation breakthrough, not just surface degradation.

Body ZonePrimary Barrier (Mandatory) Secondary/Contextual Barrier Technical Rationale
Hand Protection Laminate Film (Silver Shield/4H) Outer Nitrile (5-8 mil) Critical: Halogenated furans permeate nitrile in <5 mins. Laminate provides >4hr breakthrough. The outer nitrile provides grip and dexterity.
Respiratory Fume Hood (Face Velocity >100 fpm) Full-Face Respirator (OV Cartridge)Only required if working outside a hood (e.g., spill cleanup).
Eye/Face Chemical Splash Goggles Face Shield (8-inch)Safety glasses are forbidden . Liquid vapors can bypass glasses; splashes require a seal.
Body Flame-Resistant (FR) Lab Coat Chemical Apron (Rubber/Neoprene)Required during transfers >10 mL to prevent soak-through to clothes.

Operational Protocol: The "Zero-Contact" Workflow

Phase A: Preparation & Donning
  • Glove Layering: Don Laminate gloves first. They are baggy and slippery. Don a pair of standard purple/blue nitrile gloves over them to compress the laminate and restore dexterity.

  • Hood Check: Ensure sash is at the working height (usually 18 inches). Verify airflow gauge.

  • Static Control: This liquid is likely combustible. Ground all metal vessels. Use an ionizing bar if weighing powders to be added to this liquid.

Phase B: Weighing & Transfer (The Danger Zone)

Standard pipetting is discouraged due to drip risk. Use Positive Displacement or Syringe Transfer.

Step-by-Step Syringe Transfer:

  • Secure the Vial: Clamp the source vial. Do not hold it by hand.

  • Insert Inert Gas: Insert a nitrogen balloon/line needle into the septum to prevent vacuum lock.

  • Withdraw: Use a glass syringe with a Luer-lock long needle (6 inch). Withdraw liquid slowly to avoid bubble formation.

  • Transfer: Move syringe to the destination flask.

    • Technique: Keep the syringe tip inside the neck of the destination flask before depressing the plunger.

  • Wipe Down: Immediately wipe the syringe needle with a Kimwipe soaked in acetone inside the hood before discarding the needle into a sharps container.

Phase C: Reaction Monitoring
  • TLC/HPLC Sampling: Use long-tip glass capillaries.

  • Waste: Do not dispose of TLC dips or pipettes in open bins. They will off-gas. Place them in a "Solid Hazardous Waste" jar inside the hood immediately.

Emergency & Disposal Plan

Spill Management (< 10 mL)
  • Evacuate the immediate 10-foot radius.

  • Don PPE: Full face shield + Double Gloves (Laminate + Nitrile).

  • Absorb: Use Vermiculite or Sand .[7] Do not use paper towels (combustible and rapid evaporation surface).

  • Neutralize: No direct neutralization is recommended for the pure compound; collect as hazardous waste.

  • Clean: Wipe area with dilute soap water, then Acetone.

Waste Disposal
  • Segregation: Halogenated Organic Waste . Do not mix with general organic solvents if your facility separates halogens (essential for incinerator safety).

  • Labeling: Clearly mark "Contains Fluorine/Bromine - Furan Derivative."

Visual Workflow: Safe Handling Lifecycle

SafeHandling Start Start: this compound CheckCAS Verify CAS: 1289005-52-2 (Not Bromomethyl analog!) Start->CheckCAS PPE_Donning Don PPE: 1. Laminate Gloves (Inner) 2. Nitrile Gloves (Outer) 3. Splash Goggles CheckCAS->PPE_Donning Engineering Engineering Controls: Fume Hood Sash < 18" N2 Atmosphere PPE_Donning->Engineering Transfer Transfer Method: Glass Syringe / Cannula (No pouring) Engineering->Transfer Waste Disposal: Halogenated Waste Stream (Segregate F/Br) Transfer->Waste

Figure 1: Decision logic for safe handling, emphasizing the critical CAS verification step to avoid mistaken identity with more corrosive analogs.

References

  • ChemicalBook. (2023). This compound Chemical Properties and CAS 1289005-52-2.[8][9] Retrieved from

  • TCI Chemicals. (2025). Safety Data Sheet for Analog: 2-(Bromomethyl)-5-(trifluoromethyl)furan (CAS 17515-77-4). (Used for conservative hazard extrapolation). Retrieved from

  • Thermo Fisher Scientific. (2025). Glove Selection Guide for Halogenated Solvents. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)pyridine (Structural Analog). Retrieved from

Sources

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